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Compound of Interest

Compound Name:
6,7-Dihydro-5H-

cyclopenta[b]pyridin-5-ol

Cat. No.: B1394411 Get Quote

IUPAC Name: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic alcohol that has garnered

attention in medicinal chemistry and drug development. Its rigid, fused-ring structure makes it

an attractive scaffold for the synthesis of compounds targeting a variety of biological receptors.

This technical guide provides a comprehensive overview of its synthesis, potential biological

activities, and the experimental methodologies relevant to its study. The information is intended

for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol typically proceeds through a two-

step process involving the oxidation of a precursor followed by the reduction of the resulting

ketone.

Synthesis of the Precursor: 6,7-Dihydro-5H-
cyclopenta[b]pyridin-5-one
The key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via the

manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]
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Experimental Protocol: Manganese-Catalyzed Oxidation[1]

Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂),

tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water (H₂O), Ethyl acetate, Anhydrous

Sodium Sulfate (Na₂SO₄).

Procedure:

To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025

mmol), and H₂O (2.5 mL).

Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.

Stir the reaction mixture at 25°C for 24 hours.

After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether,

1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Table 1: Physicochemical Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
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Property Value Reference

Molecular Formula C₈H₇NO [1]

Molecular Weight 133.15 g/mol [1]

Appearance Off-white solid [1]

Melting Point 62-63 °C [1]

¹H NMR (400 MHz, CDCl₃) δ

(ppm)

8.82-8.77 (m, 1H), 8.00 (d, J =

7.7 Hz, 1H), 7.34-7.28 (m, 1H),

3.27 (dd, J = 8.0, 4.0 Hz, 2H),

2.81-2.74 (m, 2H)

[1]

¹³C NMR (101 MHz, CDCl₃) δ

(ppm)

204.88, 174.36, 155.72,

131.91, 130.33, 122.47, 35.78,

28.73

[1]

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
The reduction of the ketone functionality in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one yields

the target alcohol. While a specific detailed protocol for this particular substrate is not readily

available in peer-reviewed literature, a general and widely used method for such

transformations is the reduction with sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction (General Procedure)

Materials: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Sodium borohydride (NaBH₄),

Methanol or Ethanol, Dichloromethane, Water, Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol or ethanol in a round-

bottom flask and cool the solution in an ice bath.

Slowly add sodium borohydride in portions to the stirred solution.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).
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Quench the reaction by the slow addition of water.

Remove the alcohol solvent under reduced pressure.

Extract the aqueous residue with dichloromethane.

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo

to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol.

Further purification can be achieved by column chromatography if necessary.

Biological Activity and Potential Applications
The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol scaffold has been identified as a key

intermediate in the synthesis of compounds targeting several important biological receptors,

suggesting its potential utility in the development of therapeutics for a range of diseases.

Ghrelin O-Acyltransferase (GOAT) Inhibition
Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol have been investigated as inhibitors

of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a

hormone that stimulates appetite.[3] GOAT inhibitors are being explored as potential treatments

for obesity and metabolic disorders.

G Protein-Coupled Receptor 40 (GPR40) Agonism
Research has indicated that compounds incorporating the 6,7-dihydro-5H-
cyclopenta[b]pyridin-5-ol moiety can act as agonists for GPR40 (also known as Free Fatty

Acid Receptor 1, FFAR1).[4] GPR40 is a receptor that, when activated by free fatty acids,

stimulates insulin secretion from pancreatic β-cells, making it a target for the treatment of type

2 diabetes.

Muscarinic Acetylcholine Receptor M4 (M4) Modulation
The scaffold is also a component of allosteric modulators of the M4 muscarinic acetylcholine

receptor.[5] M4 receptors are implicated in the pathophysiology of schizophrenia and other

neuropsychiatric disorders, and their modulation represents a promising therapeutic strategy.
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Table 2: Potential Biological Targets and Therapeutic Areas

Target Activity Potential Therapeutic Area

Ghrelin O-Acyltransferase

(GOAT)
Inhibition Obesity, Metabolic Disorders

G Protein-Coupled Receptor

40 (GPR40)
Agonism Type 2 Diabetes

Muscarinic Acetylcholine

Receptor M4 (M4)
Allosteric Modulation

Schizophrenia,

Neuropsychiatric Disorders

Signaling Pathways and Experimental Workflows
The potential therapeutic applications of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
derivatives are based on their interaction with specific signaling pathways.
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Caption: GPR40 agonist signaling pathway leading to insulin secretion.

Experimental Workflow for Screening GPR40 Agonists
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Caption: Workflow for the screening and development of GPR40 agonists.
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Conclusion
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a valuable building block in the design and

synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of

developing inhibitors of GOAT, agonists of GPR40, and modulators of the M4 muscarinic

receptor. The synthetic route to this scaffold is accessible, and its rigid structure provides a

solid foundation for further chemical exploration and drug development efforts. Future research

into the biological activities of derivatives based on this core structure is warranted and holds

promise for the discovery of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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